methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Catalog No.
S12619316
CAS No.
M.F
C14H14O5
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]prop...

Product Name

methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

IUPAC Name

methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C14H14O5/c1-8-6-13(15)19-12-7-10(4-5-11(8)12)18-9(2)14(16)17-3/h4-7,9H,1-3H3

InChI Key

NPTOZJLCWXEGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound belonging to the class of coumarin derivatives. Its molecular formula is C14H14O5, and it has a molecular weight of approximately 278.26 g/mol. The structure features a coumarin moiety, characterized by a benzopyrone framework, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The compound consists of a methyl ester group attached to a propanoate chain, with a 4-methyl-2-oxo-2H-chromen-7-yl group linked through an ether bond at the second position of the propanoate moiety .

Typical of ester compounds and coumarin derivatives:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different esters.
  • Electrophilic Aromatic Substitution: The aromatic ring of the coumarin structure can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
  • Reduction Reactions: The carbonyl group in the coumarin structure can be reduced to form alcohols or other functional groups under suitable conditions.

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate exhibits notable biological activities, primarily due to the presence of the coumarin structure. Research has indicated that compounds within this class possess:

  • Antimicrobial Properties: They show significant antibacterial and antifungal activities against various strains, making them potential candidates for pharmaceutical applications .
  • Antioxidant Activity: Coumarins are known for their ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Some studies have indicated that certain coumarin derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves several steps:

  • Formation of Coumarin Core: The initial step often includes the synthesis of the 4-methylcoumarin framework through condensation reactions involving phenolic compounds and α-carbonyl compounds.
  • Esterification: The hydroxyl group on the coumarin is then reacted with propanoic acid or its derivatives under acidic conditions to form the ester linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications due to its unique properties:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory diseases.
  • Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare products to enhance skin protection against oxidative damage.
  • Agricultural Chemicals: Compounds with similar structures are often explored as natural pesticides or herbicides due to their bioactive properties.

Studies on methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate's interactions with biological systems have revealed:

  • Protein Binding: Investigations into how this compound interacts with serum proteins can provide insights into its pharmacokinetics and bioavailability.
  • Synergistic Effects: Research has shown that combining this compound with other antimicrobial agents may enhance its efficacy against resistant strains of bacteria.
  • Mechanism of Action: Understanding how it affects cellular pathways can elucidate its therapeutic potential and guide further modifications for improved activity.

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate shares structural similarities with several other coumarin derivatives, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-[ (4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoateEthyl group instead of methylSimilar antimicrobial activity
Methyl 7-hydroxycoumarinHydroxyl group at position 7Strong antioxidant properties
Methyl 6-(trifluoromethyl)coumarinTrifluoromethyl substituentEnhanced lipophilicity; potential for drug design

These compounds highlight the diversity within the coumarin class while emphasizing methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoate's unique structural characteristics that may confer distinct biological activities and applications .

Systematic IUPAC Nomenclature and Structural Elucidation

The compound’s IUPAC name, methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, is derived from its core chromen-2-one scaffold (a bicyclic structure comprising a benzene ring fused to a pyrone moiety). The substituents are systematically numbered:

  • A methyl group at position 4 of the chromen ring.
  • A 2-oxo functional group at position 2.
  • A propanoate ester linked via an ether bond at position 7.

The structural formula (Figure 1) highlights the ester group (-COOCH₃) attached to the propanoic acid backbone and the ether linkage bridging the chromen system.

Table 1: Key Structural Features

FeaturePositionFunctional Group
Chromen-2-one coreBaseBenzene + pyrone
Methyl substituentC4-CH₃
Oxo groupC2=O
Ether-linked propanoateC7-O-(CH₂)COOCH₃

Alternative Designations and Registry Identifiers

This compound is cataloged under multiple identifiers:

  • CAS Registry Number: 307546-45-8.
  • PubChem CID: 3782756.
  • ChEMBL ID: CHEMBL4061563.
  • Synonym: Methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate.

Notably, no EC number has been assigned in the reviewed sources.

Table 2: Registry Identifiers

Identifier TypeValueSource
CAS Number307546-45-8PubChem
PubChem CID3782756PubChem
ChEMBL IDCHEMBL4061563PubChem

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₄O₅ corresponds to a molecular weight of 262.26 g/mol, computed using atomic masses (C: 12.01, H: 1.008, O: 16.00).

Elemental Composition Breakdown:

  • Carbon (C): $$ \frac{14 \times 12.01}{262.26} \times 100 = 64.10\% $$
  • Hydrogen (H): $$ \frac{14 \times 1.008}{262.26} \times 100 = 5.34\% $$
  • Oxygen (O): $$ \frac{5 \times 16.00}{262.26} \times 100 = 30.56\% $$

Table 3: Molecular Weight and Composition

ComponentQuantityContribution to Molecular Weight
Carbon (C₁₄)14 atoms168.14 g/mol
Hydrogen (H₁₄)14 atoms14.11 g/mol
Oxygen (O₅)5 atoms80.00 g/mol
Total262.26 g/mol

Stereochemical Considerations and Isomeric Forms

The compound lacks chiral centers due to the absence of tetrahedral carbon atoms bonded to four distinct substituents. The propanoate side chain at position 7 adopts a planar configuration, stabilized by conjugation with the chromen-2-one system.

Isomeric Possibilities:

  • Positional Isomerism: Excluded, as substituent positions are fixed (4-methyl, 7-oxypropanoate).
  • Functional Group Isomerism: Unlikely due to the stability of the ester and ketone groups.

No stereoisomers (enantiomers or diastereomers) have been reported for this compound.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

262.08412354 g/mol

Monoisotopic Mass

262.08412354 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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